molecular formula C15H13N3O2 B5580779 2-[(4-methoxypyridin-2-yl)methyl]phthalazin-1(2H)-one

2-[(4-methoxypyridin-2-yl)methyl]phthalazin-1(2H)-one

Cat. No.: B5580779
M. Wt: 267.28 g/mol
InChI Key: MGGOPZGQIGSGRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-methoxypyridin-2-yl)methyl]phthalazin-1(2H)-one is a useful research compound. Its molecular formula is C15H13N3O2 and its molecular weight is 267.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 267.100776666 g/mol and the complexity rating of the compound is 385. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Derivatives :

    • A study by Salehi et al. (2012) described the one-pot synthesis of triazolyl methoxy-phenyl indazolo[2,1-b]phthalazine-trione derivatives from a four-component condensation reaction involving phthalhydrazide, aromatic propargyloxy aldehydes, active methylene compounds, and azides (Salehi et al., 2012).
    • Torkian et al. (2011) reported the efficient synthesis of {[(1H-1,2,3-Triazol-4-yl)methoxy]phenyl}-1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives using a one-pot, four-component condensation reaction (Torkian et al., 2011).
  • Pharmacological and Biological Applications :

    • Maheswari et al. (2020) discussed the synthesis of diverse 1H-Pyrazolo[1,2-b]phthalazine derivatives, highlighting their significant pharmacological applications due to their nitrogen and oxygen-containing heterocyclic compounds, which are crucial in the pharmaceutical and agricultural industries (Maheswari et al., 2020).
    • Pons et al. (1991) investigated the interaction of a derivative of 1,4-bis(alkylamino)benzo[g]phthalazine with DNA, suggesting its potential as a target for anticancer activity evaluation due to its intercalative binding properties (Pons et al., 1991).
  • Chemical Properties and Reactions :

    • Okimoto et al. (2008) explored the anodic ring-opening reaction of 4-phenyl-2H-phthalazin-1-one, highlighting the novel compounds obtained through this process (Okimoto et al., 2008).
    • Lalaev et al. (2006) studied the acid properties of some 4-hydroxy-6H-1,3-oxazin-6-ones and their methoxy derivatives, providing insights into their behavior in biological media (Lalaev et al., 2006).
  • Antimicrobial Activity :

    • Sridhara et al. (2010) synthesized 2-substituted [4-(1,3,4-oxadiazol-2-yl)methyl]phthalazin-1(2H)-one derivatives and evaluated their antimicrobial activities against various bacterial and fungal strains (Sridhara et al., 2010).

Properties

IUPAC Name

2-[(4-methoxypyridin-2-yl)methyl]phthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-20-13-6-7-16-12(8-13)10-18-15(19)14-5-3-2-4-11(14)9-17-18/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGOPZGQIGSGRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1)CN2C(=O)C3=CC=CC=C3C=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.